molecular formula C17H20O5 B015986 Murraxocin CAS No. 88478-44-8

Murraxocin

Cat. No. B015986
CAS RN: 88478-44-8
M. Wt: 304.34 g/mol
InChI Key: GDLSTIJVZWVVPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Murraxocin involves a few key strategies, prominently featuring the Corey–Chaykovsky reaction to construct the isoprene epoxide unit, a critical step in its total synthesis from commercially available umbelliferone. This approach has led to the first total synthesis of Murraxocin, demonstrating its feasibility for laboratory production (Sen et al., 2015).

Molecular Structure Analysis

The molecular structure of Murraxocin has been extensively characterized through spectroscopic methods. The compound exhibits a coumarin backbone with specific functional groups that contribute to its biological activity and chemical reactivity. The existence of Murraxocin as a natural product has been confirmed through such detailed analyses, including its stereochemistry and molecular conformation (Barik & Kundu, 1987).

Chemical Reactions and Properties

Murraxocin participates in various chemical reactions, attributed to its coumarin structure and specific functional groups. Its reactivity has been explored in the context of natural product synthesis and chemical transformations, offering insights into its chemical behavior and potential applications in synthetic chemistry. The compound's reactivity is further highlighted by its role in forming insecticidal compounds when isolated from natural sources (Sharma et al., 2006).

Scientific Research Applications

  • Insecticidal Properties : Murraxocin is identified as an insecticidal coumarin active against forest insect pests, showing 80% mortality at a concentration of 1% w/v (Sharma, Negi, Shiu, & Gibbons, 2006).

  • Synthetic Production : A study describes the first total synthesis of murraxocin, isolated from Murraya exotica, utilizing a Corey-Chaykovsky reaction. This synthesis is significant for pharmacological studies and potential commercial applications (Sen, Sasmal, Ghorai, & Pal, 2015).

  • Natural Isolation : Murraxocin has been isolated as a new coumarin from the leaves of Murraya exotica. The discovery of such natural products contributes to the understanding of plant biochemistry and potential therapeutic applications (Barik & Kundu, 1987).

Safety And Hazards

Murraxocin should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and exposure should not be prolonged or repeated . It should be stored protected from air and light, and refrigerated or frozen (2-8 °C) .

properties

IUPAC Name

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSTIJVZWVVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921046
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murraxocin

CAS RN

113349-35-2
Record name Murraxocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
I Sen, S Sasmal, SK Ghorai, S Pal - Tetrahedron letters, 2015 - Elsevier
… To the best of our knowledge the synthesis of murraxocin (4) … The first total synthesis of murraxocin has been achieved in 5 … of novel analogues of murraxocin group of natural products …
R Sharma, DS Negi, WKP Shiu… - … An International Journal …, 2006 - Wiley Online Library
The leaves of Boenninghausenia albiflora afforded an insecticidal coumarin which was identified as murraxocin (7‐methoxy‐8‐[1′‐ethoxy‐2′‐hydroxy‐3′‐methyl‐but‐3′enyl]‐…
BR Barik, AB Kundu - Phytochemistry, 1987 - Elsevier
… structure of murraxocin acetate (3a), the structure of the parent compound, murraxocin, has … It is pertinent to mention here that the methyl ether corresponding to murraxocin was first …
Q Zhou, Y Shi, H Qi, H Liu, N Wei, Y Jiang… - The FASEB …, 2020 - Wiley Online Library
… of murraxocin shows that modification of the murraxocin 2′-OH group to any tested neutral groups, positive or negative charged groups abolishes the inhibition effect of murraxocin on 2…
DW Bishay, SM El-Sayyad, A El-Hafiz… - Bulletin of …, 1988 - bpsa.journals.ekb.eg
… -3-methyl-butyl) coumarin and murraxocin. The identification and structure determination are … The other two coumarins were identified as murralongin and murraxocin. The antimicrobial …
Number of citations: 5 bpsa.journals.ekb.eg
S Yuan, P Gao, Y Shi, P Tu, Y Jiang - Journal of Pharmaceutical and …, 2022 - Elsevier
Murpanicin is a main coumarin with obvious anti-inflammatory effect isolated from Murraya species. The primary aim of this research is to identify and characterize the possible …
WQ Li, CH Jiang, SS Chu, MX Zuo, ZL Liu - Molecules, 2010 - mdpi.com
In our screening program for new agrochemicals from Chinese medicinal herbs, Murraya exotica was found to possess insecticidal activity against the maize weevil, Sitophilus zeamais …
Number of citations: 109 0-www-mdpi-com.brum.beds.ac.uk
SM Razavi - Int. J. Biol. Chem, 2011 - researchgate.net
A ESTRA (" T ln the last decades, application of synthetic toxins for control of weeds, pests and plant disease caused serious environmental problems. Allelopathy is regarded as a …
Number of citations: 157 www.researchgate.net
T Hussain, S Singh, M Danish, R Pervez… - … bioactive products in …, 2020 - Springer
Natural metabolites and biocontrol agents are becoming more popular and are getting consideration to be viable replacement methods for controlling various plant diseases nowadays …
RDH Murray - Natural product reports, 1989 - pubs.rsc.org
… Consequently it is probable that murpanicin and murraxocin are artefacts. ( - )-Phebalosin has been isolated from M . gleinei leaves;130 previously only the racemate was known.' …
Number of citations: 314 0-pubs-rsc-org.brum.beds.ac.uk

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